molecular formula C9H11BO2 B12819131 (2,3-dihydro-1H-inden-4-yl)boronic acid CAS No. 915411-11-9

(2,3-dihydro-1H-inden-4-yl)boronic acid

Cat. No.: B12819131
CAS No.: 915411-11-9
M. Wt: 162.00 g/mol
InChI Key: ABYJZHMGXFXESQ-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-4-yl)boronic acid (CAS RN: 915411-11-9) is an organoboron compound with the molecular formula C9H11BO2 and a molecular weight of 161.99 g/mol . As a boronic acid derivative of the 2,3-dihydro-1H-indene scaffold, it serves as a versatile building block in synthetic and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, enabling the construction of biaryl structures that are core components in many pharmaceutical agents and organic materials. Researchers value this compound for introducing the 2,3-dihydro-1H-inden-4-yl group into target molecules, a structure often explored for its potential biological activity . The product is offered with a purity of 99% and is subject to cold-chain transportation to ensure stability . (2,3-Dihydro-1H-inden-4-yl)boronic acid is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic uses, or for personal use.

Properties

CAS No.

915411-11-9

Molecular Formula

C9H11BO2

Molecular Weight

162.00 g/mol

IUPAC Name

2,3-dihydro-1H-inden-4-ylboronic acid

InChI

InChI=1S/C9H11BO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6,11-12H,1,3,5H2

InChI Key

ABYJZHMGXFXESQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2CCCC2=CC=C1)(O)O

Origin of Product

United States

Applications of 2,3 Dihydro 1h Inden 4 Yl Boronic Acid in Advanced Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds under mild conditions with high functional group tolerance. youtube.comlibretexts.org (2,3-dihydro-1H-inden-4-yl)boronic acid is an ideal coupling partner in these transformations, particularly in the Suzuki-Miyaura reaction, for the synthesis of 4-aryl-substituted indenes and their derivatives.

Suzuki-Miyaura Cross-Coupling with Aryl Halides for Aryl-Substituted Indenes

The Suzuki-Miyaura reaction is a preeminent method for the synthesis of biaryl compounds, involving the coupling of an organoboron species with an organohalide. youtube.comlibretexts.org While direct examples detailing the coupling of (2,3-dihydro-1H-inden-4-yl)boronic acid with various aryl halides are not extensively documented in dedicated studies, the reverse transformation—coupling arylboronic acids with a halogenated indane derivative—is well-established and provides significant insight into the reactivity and scope of this system. researchgate.netsemanticscholar.org These reactions typically proceed in high yields to produce 4-arylindanone intermediates, which can be subsequently converted to the corresponding 4-aryl-substituted indenes through reduction and dehydration. researchgate.netsemanticscholar.org

The scope of the Suzuki-Miyaura coupling for producing 4-arylindanes is broad, accommodating a wide range of aryl and heteroaryl boronic acids. semanticscholar.org This versatility suggests that the corresponding coupling of (2,3-dihydro-1H-inden-4-yl)boronic acid with various aryl and heteroaryl halides would be similarly effective.

Research on the coupling of 4-bromo-2-methyl-1H-indanone with different arylboronic acids demonstrates high to quantitative yields with phenyl, tolyl, methoxyphenyl, and chlorophenyl boronic acids. researchgate.netsemanticscholar.org This indicates a high tolerance for both electron-donating and electron-withdrawing groups on the aryl partner. The reaction is effective with aryl iodides, bromides, and even the less reactive chlorides, although chlorides may require more forcing conditions or specialized catalyst systems. acs.orgscite.ai Pseudo-halides like triflates are also common substrates in Suzuki couplings, offering an alternative to halides. wikipedia.org

However, limitations can arise. Very bulky ortho-substituents on the aryl halide can hinder the reaction due to steric hindrance, potentially lowering yields. nih.gov Furthermore, certain heterocyclic halides may pose challenges by coordinating to the palladium catalyst and inhibiting its activity. acs.org The stability of the boronic acid itself is crucial; like many boronic acids, (2,3-dihydro-1H-inden-4-yl)boronic acid can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures, which can reduce product yield. acs.org

A study by Li, et al. on a ligand-free Suzuki coupling to produce 4-aryl-2-methyl-1H-indanones highlights the reaction's scope. researchgate.netsemanticscholar.org The following table summarizes the yields obtained with various arylboronic acids, illustrating the electronic diversity tolerated.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one98
2o-Tolylboronic acid2-Methyl-4-(o-tolyl)-2,3-dihydro-1H-inden-1-one95
3p-Tolylboronic acid2-Methyl-4-(p-tolyl)-2,3-dihydro-1H-inden-1-one98
4p-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-methyl-2,3-dihydro-1H-inden-1-one97
5o-Chlorophenylboronic acid4-(2-Chlorophenyl)-2-methyl-2,3-dihydro-1H-inden-1-one90

Data adapted from Li, et al. Reaction conditions involved coupling the respective arylboronic acid with 4-bromo-2-methylindan-1-one. researchgate.net

Palladium-catalyzed Suzuki couplings can be performed with or without ancillary ligands. Ligands, typically bulky, electron-rich phosphines, are used to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. scite.ainih.gov However, developing ligand-free protocols is highly desirable as it reduces cost and simplifies reaction setup and purification. researchgate.netsemanticscholar.org

A highly efficient ligand-free catalytic system has been developed for the Suzuki coupling of 4-bromo-2-methyl-1H-indanone with arylboronic acids. researchgate.netsemanticscholar.org This system utilizes a simple palladium salt like Pd(OAc)₂ in a polyethylene (B3416737) glycol (PEG400) and tetrabutylammonium (B224687) bromide (TBAB) medium. semanticscholar.org Remarkably, quantitative yields were achieved with catalyst loadings as low as 0.005 mol% for non-coordinating substrates, and the reactions were often complete within an hour at 110 °C without the need for an inert atmosphere. researchgate.netsemanticscholar.org

In contrast, ligand-supported systems are often necessary for more challenging substrates, such as aryl chlorides or sterically hindered partners. acs.org Ligands like SPhos or RuPhos are known to be effective for difficult couplings. researchgate.net The choice between a ligand-free or ligand-supported system depends on the specific reactivity of the coupling partners, with ligand-free systems offering a simpler, more cost-effective option for reactive substrates. researchgate.netsemanticscholar.org

The efficiency and yield of the Suzuki-Miyaura reaction are significantly influenced by steric and electronic factors of both the boronic acid and the aryl halide. nih.gov

Steric Effects: Steric hindrance plays a critical role. scite.ainih.gov Increased steric bulk on either coupling partner, particularly at the positions flanking the reacting C-Br or C-B bond (ortho positions), can impede the approach of the reagents to the palladium center. This can slow down or even inhibit the reaction. For instance, the coupling with o-tolylboronic acid resulted in a slightly lower yield (95%) compared to phenylboronic acid (98%) or p-tolylboronic acid (98%), a difference that can be attributed to the steric effect of the ortho-methyl group. researchgate.net Similarly, highly substituted aryl halides can be challenging substrates. scite.ai

Negishi and Murahashi Protocols for Carbon-Carbon Bond Formation Utilizing Indenyl Organometallics

While the Suzuki-Miyaura reaction is the most common, other cross-coupling protocols can also be employed for C-C bond formation.

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organohalide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a powerful tool due to the high reactivity and functional group tolerance of organozinc compounds. chem-station.comyoutube.com To apply this to the synthesis of 4-arylindanes, (2,3-dihydro-1H-inden-4-yl)boronic acid would first need to be converted to the corresponding indenylzinc reagent. This can typically be achieved by transmetalation from an organolithium or Grignard reagent, which would be formed from the corresponding 4-bromoindane. youtube.com The resulting indenylzinc halide could then be coupled with various aryl halides. The Negishi coupling is particularly advantageous for its ability to form sp³-sp², sp²-sp², and sp-sp² bonds, offering broad utility. wikipedia.org While specific examples using an indenylzinc reagent for this purpose are not prominent in the literature, the general reliability of the Negishi protocol makes it a viable, albeit less common, alternative to the Suzuki reaction. chem-station.com

Murahashi Coupling: The Murahashi reaction is a palladium-catalyzed cross-coupling reaction involving organolithium reagents. This protocol is less frequently used than Suzuki or Negishi couplings due to the high reactivity and basicity of organolithium compounds, which can lead to lower functional group tolerance and side reactions. No specific applications of a Murahashi protocol involving a 4-lithioindane species for coupling with aryl halides have been reported.

Mechanistic Elucidation of Palladium-Catalyzed Coupling Pathways Involving Boronic Acids

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the aryl halide (Ar-X). This forms a Pd(II) intermediate, Ar-Pd(II)-X. libretexts.org The reactivity for this step generally follows the trend I > Br > OTf >> Cl. acs.org

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The boronic acid, in this case (2,3-dihydro-1H-inden-4-yl)boronic acid, must be activated by a base (e.g., K₂CO₃, K₃PO₄). The base reacts with the boronic acid to form a more nucleophilic boronate species [Indenyl-B(OH)₃]⁻. youtube.comrsc.org This boronate then reacts with the Ar-Pd(II)-X complex, displacing the halide and forming an Ar-Pd(II)-Indenyl intermediate. digitellinc.comrsc.org The exact nature of the transmetalating species can be complex and is an area of active research. digitellinc.comnih.gov

Reductive Elimination: The final step involves the two organic groups (Aryl and Indenyl) on the Pd(II) center coupling together and leaving the metal. This forms the final C-C bond of the 4-arylindane product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

For the ligand-free system described for indanone synthesis, it is proposed that the PEG400/TBAB system acts as a phase-transfer catalyst and stabilizes the palladium nanoparticles, which serve as the active catalyst reservoir. semanticscholar.org The mechanism follows the same fundamental steps, but the nature of the active palladium species is a soluble or nanoparticle complex rather than a discrete ligand-bound monomer. semanticscholar.org

Directed Synthesis of Aryl-Substituted Indenes

The introduction of aryl substituents onto the indene (B144670) framework is a critical step in modifying the electronic and steric environment of the final molecular target. (2,3-dihydro-1H-inden-4-yl)boronic acid is an ideal precursor for this purpose, leveraging the power of palladium-catalyzed cross-coupling reactions to forge carbon-carbon bonds with high precision.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The general catalytic cycle involves an oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

While many syntheses couple a halo-indene with various arylboronic acids, the complementary approach of coupling (2,3-dihydro-1H-inden-4-yl)boronic acid with a library of aryl halides (Ar-X) is equally effective for generating diverse 4-aryl-substituted indane derivatives. These indanes can then be readily converted to the corresponding indenes through established methods like reduction and dehydration. This strategy allows for the systematic introduction of a wide array of electronically and sterically diverse aryl groups at the 4-position of the indene core. Research has demonstrated the high efficiency of this approach, achieving excellent yields for a variety of non-coordinative substrates.

The versatility of this method is highlighted by the successful coupling with a range of aryl and heteroaryl boronic acids, showcasing its utility in creating extensive compound libraries. The table below illustrates a representative scope of such transformations, adapted from a highly efficient ligand-free Suzuki coupling process used to prepare 4-aryl-substituted indanones, which are direct precursors to the target indenes.

Table 1: Examples of Aryl-Substituted Indanone Intermediates Synthesized via Suzuki-Miyaura Coupling This table is representative of the types of aryl substitutions achievable through Suzuki-Miyaura coupling on the indanone core, a direct precursor to indene.

Aryl Boronic Acid PartnerResulting 4-Aryl-2-methyl-2,3-dihydro-1H-inden-1-one ProductReported Yield
Phenylboronic acid2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one98%
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-methyl-2,3-dihydro-1H-inden-1-one99%
4-Fluorophenylboronic acid4-(4-Fluorophenyl)-2-methyl-2,3-dihydro-1H-inden-1-one99%
4-(Trifluoromethyl)phenylboronic acid2-Methyl-4-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-inden-1-one99%
Naphthalen-1-ylboronic acid2-Methyl-4-(naphthalen-1-yl)-2,3-dihydro-1H-inden-1-one95%
Pyrimidin-5-ylboronic acid2-Methyl-4-(pyrimidin-5-yl)-2,3-dihydro-1H-inden-1-one71%

A significant advantage of using (2,3-dihydro-1H-inden-4-yl)boronic acid as a starting material is the inherent regiochemical control it provides. The boronic acid moiety is pre-installed at the C4 position of the indane ring system, ensuring that the subsequent Suzuki-Miyaura coupling exclusively forms the C-C bond at this site. This pre-functionalization strategy circumvents the challenges of poor regioselectivity that can plague direct C-H functionalization or reactions with unsubstituted aryne intermediates. nih.gov

While the initial arylation is regiochemically defined, considerations of stereoselectivity become paramount during the synthesis of the final ansa-metallocene complexes. The substituent at the 4-position of the indenyl ligand, introduced via the boronic acid precursor, plays a crucial role in directing the stereochemical outcome of the metallation step. The coordination of the bridged bis(indenyl) ligand to the metal center can result in two primary stereoisomers: a chiral racemic (rac) form and an achiral meso form. The rac isomer is typically the desired product for stereospecific catalysis. The steric bulk and electronic nature of the 4-aryl substituent can influence the thermodynamic and kinetic preferences for the formation of the rac versus meso diastereomer, with the racemic form often being isolable through selective crystallization. acs.org

Precursor in Ansa-Metallocene Ligand Synthesis

The 4-aryl-substituted indenes derived from (2,3-dihydro-1H-inden-4-yl)boronic acid are not typically the final products but rather advanced intermediates en route to complex organometallic catalysts. They serve as precursors for the synthesis of ansa-metallocene ligands, which are characterized by two cyclopentadienyl-type rings linked by a structural bridge.

The transformation of a 4-aryl-indene into a ligand suitable for complexation involves a two-step process. First, the indene is deprotonated at the C1 position of the five-membered ring using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate the corresponding indenide anion. This anion is a powerful nucleophile.

Next, two equivalents of this indenide anion are reacted with a difunctional electrophile that acts as a bridging agent. Common bridging agents include dihaloalkanes (e.g., 1,2-dibromoethane) or dichlorosilanes (e.g., dichlorodimethylsilane), which form ethylene (B1197577) (-CH₂-CH₂-) or silyl (B83357) (-Si(CH₃)₂-) bridges, respectively. This reaction yields a symmetrically substituted, bridged bis(indenyl) compound, which is the direct pro-ligand for the ansa-metallocene. researchgate.netgoogle.com The 4-aryl groups, originally installed using the boronic acid, are now positioned on the six-membered rings of the final ligand framework, where they can exert significant steric and electronic influence on the catalytic metal center.

The final step in the synthesis is the metallation of the bridged bis(indenyl) pro-ligand. This is typically achieved by reacting the dilithium (B8592608) salt of the ligand with a metal tetrahalide, such as zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄). acs.orguni-konstanz.de This reaction yields the target ansa-metallocene dichloride complex. Alternative methods, such as the transmetalation from distannylated bis(indenyl) ligands, have also been developed to afford ansa-zirconocenes and ansa-hafnocenes in high yields. acs.orgacs.orgcapes.gov.br

This complexation step generates the catalytically active species. As previously mentioned, the reaction produces a mixture of racemic and meso stereoisomers. For many applications in asymmetric catalysis, particularly the stereospecific polymerization of α-olefins, the C₂-symmetric racemic isomer is the active form. Fortunately, the rac- and meso-isomers often exhibit different solubilities, allowing for the isolation of the pure, crystalline racemic product. acs.org The synthesis of ethylene-bridged bis(indenyl)zirconium dichloride and its subsequent hydrogenation to the tetrahydroindenyl analogue demonstrates a classic route to these chiral catalysts. uni-konstanz.de

Table 2: Representative Ansa-Metallocenes Derived from Indenyl Ligand Precursors

Metal Center (M)Bridging Group (R)Indenyl Ligand SystemExample Complex Name
Zirconium (Zr)-CH₂CH₂- (Ethylene)Bis(indenyl)rac-Ethylenebis(indenyl)zirconium dichloride
Zirconium (Zr)-CH₂CH₂- (Ethylene)Bis(4,5,6,7-tetrahydroindenyl)rac-Ethylenebis(4,5,6,7-tetrahydroindenyl)zirconium dichloride uni-konstanz.de
Hafnium (Hf)-C(CH₃)₂- (Isopropylidene)Bis(indenyl)rac-Isopropylidenebis(indenyl)hafnium dichloride acs.org
Zirconium (Zr)-Si(CH₃)₂- (Dimethylsilyl)Bis(indenyl)rac-Dimethylsilylbis(indenyl)zirconium dichloride acs.org
Hafnium (Hf)-Si(CH₃)₂- (Dimethylsilyl)Bis(indenyl)rac-Dimethylsilylbis(indenyl)hafnium dichloride acs.org
Zirconium (Zr)-CH₂- (Methylene)Bis(3-neomenthylindenyl)Methylenebis(3-neomenthylindenyl)zirconium dichloride researchgate.net

The Role of (2,3-dihydro-1H-inden-4-yl)boronic acid in Catalysis: A Focus on Derived Ansa-Metallocene Systems

The strategic functionalization of ligand frameworks is a cornerstone of modern catalyst design, enabling precise control over the properties of resulting polymers. In this context, (2,3-dihydro-1H-inden-4-yl)boronic acid emerges as a valuable precursor for the synthesis of sophisticated ansa-metallocene catalysts. Its utility lies in the introduction of a dihydroindenyl moiety at the 4-position of an indenyl ligand, which, when incorporated into an ansa-zirconocene structure, profoundly influences its catalytic behavior in olefin polymerization. This article explores the catalytic implications of using (2,3-dihydro-1H-inden-4-yl)boronic acid-derived ansa-zirconocenes, with a particular focus on propene polymerization.

Role in Catalysis Through Derived Ansa Metallocene Systems

Catalyst Design and Quantitative Structure-Activity Relationships (QSAR)

The design of effective ansa-metallocene catalysts is a complex task involving the optimization of the ligand structure to control the electronic and steric environment of the metal center. shokubai.org Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate structural features of these catalysts with their performance, accelerating the development of new, more efficient systems. unina.itnih.gov

The development of robust QSAR models for ansa-zirconocene catalysts, which can be synthesized from indenyl precursors like (2,3-dihydro-1H-inden-4-yl)boronic acid, is a key area of research. These models aim to predict catalytic performance indicators such as activity, stereoselectivity, and the molecular weight of the resulting polymer.

Initial studies combining Density Functional Theory (DFT) calculations and QSPR (Quantitative Structure-Property Relationship) have been employed to investigate ansa-zirconocene catalyzed olefin polymerization. shokubai.orgrsc.org For a series of ansa-zirconocene catalysts, a strong correlation (R²=0.99) was found between the calculated intrinsic activation energy of the ethylene (B1197577) insertion step and the experimentally observed catalytic activity. shokubai.org This allows for the construction of predictive QSAR models. The analysis of various molecular properties has revealed that potent ansa-zirconocene catalysts, which exhibit low activation energies, should ideally possess a low dipole moment and a high positive charge on the zirconium atom. shokubai.orgrsc.org

Further advancements have focused on tackling the challenge of small and complex datasets, which are common in polymerization catalysis. unina.it Researchers have developed simple but chemically meaningful 3D-steric descriptors, based on concepts like Cavallo's buried volume, to map the steric bulk around the catalyst's active site. unina.it These descriptors have proven effective in building reliable QSAR models for predicting the performance of ansa-zirconocenes in producing isotactic polypropylene, even with limited data. unina.it

Table 1: Key Findings from QSAR/QSPR Studies on Ansa-Zirconocene Catalysts
Performance IndicatorKey Predictive DescriptorsModel InsightsSource
Catalytic Activity (Ethylene Polymerization)Intrinsic Activation Energy (Ea), Dipole Moment, Charge on ZrHigher activity correlates with lower Ea. Potent catalysts should have a low dipole moment and a high positive charge on the Zr atom. shokubai.orgrsc.org
Stereoselectivity (Propylene Polymerization)3D-Steric Descriptors (e.g., Buried Volume)Steric effects of the ligand framework are dominant in controlling the stereochemistry of the polymer. unina.it
Regio- and StereoselectivitySteric interactions between monomer and growing polymer chainSelectivity depends on the orientation of the growing chain and the incoming olefin monomer. rsc.org

Modifying the ligand framework of ansa-metallocenes, a process facilitated by precursors like (2,3-dihydro-1H-inden-4-yl)boronic acid, has a profound impact on catalytic behavior. The ansa-bridge, which links the two cyclopentadienyl-type ligands, restricts their rotation and creates a rigid, well-defined coordination environment around the metal center. wikipedia.org This rigidity is crucial for controlling the stereochemistry of the polymerization process. wikipedia.org

Research has shown that introducing more sterically demanding groups onto the ancillary ligands can substantially alter the catalytic characteristics. acs.org For example, using a bulky octahydrofluorenyl ligand in place of a standard fluorenyl or tetramethylcyclopentadienyl ligand resulted in enhanced stereodirection during propylene (B89431) polymerization, leading to polypropylene with significantly higher isotacticity (% mmmm). acs.org These modifications demonstrate that both steric and electronic effects, governed by the ligand structure, provide an elegant way to tailor polymers with desired microstructures. shokubai.org The development of ultrarigid ligands, such as those based on a cyclopenta[a]triptycyl framework, has led to catalysts with exceptional performance, including extremely high stereocontrol (less than one misinsertion per 40,000) and the ability to produce high molecular weight polymers at elevated temperatures. researchgate.net

The activation of the stable ansa-metallocene precatalyst into a catalytically active, cationic species is a critical step in olefin polymerization. This is achieved using a cocatalyst, or activator. Methylaluminoxane (MAO) is the most widely used activator, though others like trityl tetrakis(perfluorophenyl)borate in combination with an alkylaluminum scavenger are also employed. wikipedia.orgd-nb.info

MAO plays a multifaceted role in the catalytic process. nih.govacs.orguu.nl Its primary function is to alkylate the metallocene dichloride precursor and then abstract a ligand (e.g., chloride or methyl) to generate the unsaturated cationic metallocenium active site. d-nb.inforsc.org Studies using FT-IR spectroscopy on silica-supported MAO systems have identified weak Lewis acid sites as the main species responsible for generating the active catalyst. nih.govacs.orguu.nl

A large excess of MAO is often required for high activity. uu.nl This is because MAO also acts as a scavenger for impurities and can prevent catalyst deactivation. For supported catalysts, a high concentration of MAO is necessary to immobilize the metallocene, preventing it from leaching off the support surface, which would otherwise lead to reactor fouling and poor polymer morphology. nih.govacs.org The formation of various ion-pair species between the metallocenium cation and the MAO-derived counter-anion can also influence the catalyst's stability and activity. rsc.org

Table 2: Comparison of Common Activators for Ansa-Metallocene Catalysts
Activator SystemActivation MechanismKey Roles & CharacteristicsSource
Methylaluminoxane (MAO)Alkylation of precatalyst followed by ligand abstraction to form a cationic active site.Activator, scavenger, anti-leaching agent for supported systems. Requires a large excess (high Al:Zr ratio). nih.govacs.orguu.nl
[Ph₃C][B(C₆F₅)₄] / TrialkylaluminumThe trialkylaluminum (e.g., TIBA) alkylates the precatalyst. The borate (B1201080) then abstracts an alkyl group to form a weakly coordinating anion and the active cation.Generates a well-defined, "naked" cation with a weakly coordinating anion. The alkylaluminum also acts as a scavenger. d-nb.infoacs.org

High-Throughput Experimentation (HTE) in Catalyst Screening and Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool in the discovery and optimization of olefin polymerization catalysts. nih.gov It involves the use of automated, parallel reactor systems to rapidly screen large libraries of catalysts under various conditions, dramatically accelerating the pace of research compared to traditional trial-and-error methods. nih.govresearchgate.net

HTE workflows typically employ miniaturized reaction systems, such as 48-cell parallel polymerization reactors, to assess the potential of numerous metal-ligand-activator combinations simultaneously. nih.gov These systems monitor individual polymerization reactions in real-time, providing valuable data on catalyst performance. nih.gov

Despite the challenges, HTE has proven to be a highly efficient and reliable technique for advancing olefin polymerization research. researchgate.net Fully integrated workflows that combine automated ligand and catalyst library synthesis, rapid primary screening, and more detailed secondary screening in parallel reactors have enabled the discovery of many new catalyst classes. nih.gov

The large datasets generated by HTE are particularly valuable when integrated with QSAR modeling. mdpi.com This combined HTE/QSAR approach creates a powerful cycle of prediction, synthesis, testing, and model refinement that can rapidly optimize catalysts for specific properties like stereoselectivity and polymer molecular weight. researchgate.netmdpi.com Furthermore, HTE is supported by rapid polymer characterization techniques, ensuring that the screening process yields meaningful information about the materials produced. nih.gov The efficiency of HTE allows researchers to evaluate dozens of catalysts and conditions, generating the necessary data to build predictive models that guide the rational design of superior catalysts. unina.itmdpi.com

Spectroscopic and Structural Elucidation of 2,3 Dihydro 1h Inden 4 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For (2,3-dihydro-1H-inden-4-yl)boronic acid, ¹H, ¹³C, and ¹¹B NMR, along with advanced 2D techniques, provide a complete picture of its molecular framework.

One-dimensional ¹H and ¹³C NMR spectra are essential for verifying the primary structure of (2,3-dihydro-1H-inden-4-yl)boronic acid, confirming the presence of both the indane and arylboronic acid components. The assignment of signals is based on expected chemical shift regions, multiplicities, and integration values derived from analogous structures in the literature. lookchem.comresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The three protons of the aromatic ring appear in the downfield region (typically 7.0-8.0 ppm). The aliphatic portion of the indane structure gives rise to three sets of signals: two triplets for the methylene (B1212753) (-CH₂) groups at C1 and C3, and a quintet for the central methylene group at C2. researchgate.net The two protons of the boronic acid [-B(OH)₂] typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, showing nine distinct carbon signals. The aromatic carbons resonate in the 120-150 ppm range, while the aliphatic carbons of the indane ring appear in the upfield region (20-40 ppm). lookchem.com A characteristic feature often observed in the ¹³C NMR spectra of arylboronic acids is the difficulty in detecting the carbon atom directly bonded to the boron (the ipso-carbon), which is often broadened or has a low intensity due to quadrupolar relaxation of the attached boron nucleus. rsc.org Purity is assessed by the absence of signals from solvents or synthetic precursors and by comparing the relative integrals of the compound's protons in the ¹H NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2,3-dihydro-1H-inden-4-yl)boronic acid Predicted values are based on established increments for substituted arenes and known data for indane derivatives. lookchem.comresearchgate.net

PositionNucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
H5, H6, H7¹H~7.1 - 7.8m
H1, H3¹H~2.9 - 3.1t
H2¹H~2.0 - 2.2p
B(OH)₂¹HVariable (broad s)s (broad)
C4¹³C~130 - 135 (often unobserved)s
C5, C6, C7¹³C~125 - 135d
C3a, C7a¹³C~145 - 150s
C1, C3¹³C~32 - 35t
C2¹³C~25t

Two-dimensional (2D) NMR experiments are indispensable for unambiguous signal assignment and for probing the compound's conformation and dynamic behavior.

¹¹B NMR Spectroscopy : This technique is specific to the boron nucleus and is highly informative for boronic acids. For (2,3-dihydro-1H-inden-4-yl)boronic acid, a trigonal planar sp²-hybridized species, a single broad resonance is expected in the range of +27 to +33 ppm. rsc.org Upon complexation with diols or in basic conditions, the boron center becomes sp³-hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum, which can be used to study binding equilibria. researchgate.net

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment would reveal scalar couplings between protons. It would show clear correlations between the adjacent aliphatic protons (H1-H2 and H2-H3) and between neighboring aromatic protons, confirming their connectivity within the indane and benzene (B151609) rings, respectively.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique detects through-space interactions between protons that are close to each other, providing insights into the molecule's 3D structure and conformation. ipb.pt For (2,3-dihydro-1H-inden-4-yl)boronic acid, NOESY could reveal the spatial proximity between the C1 protons and the aromatic proton at C7, confirming the fused ring structure. It could also be used to study the preferred orientation of the B(OH)₂ group relative to the indane ring and to investigate intermolecular interactions, such as the formation of hydrogen-bonded dimers in solution.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For (2,3-dihydro-1H-inden-4-yl)boronic acid, its identity is confirmed by matching its measured mass to the calculated value.

The molecular formula is C₉H₁₁BO₂, leading to a calculated monoisotopic mass of approximately 162.085 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to four decimal places), which provides unambiguous confirmation of the elemental composition.

Boronic acids are known to be somewhat unstable in the gas phase and can undergo dehydration to form cyclic trimers known as boroxines. researchgate.net Therefore, in addition to the molecular ion ([M]+) or protonated molecule ([M+H]+), the mass spectrum may show a significant peak corresponding to the trimeric boroxine, [M₃ - 3H₂O]+. The presence of boron's two major isotopes, ¹⁰B (~20%) and ¹¹B (~80%), gives boron-containing fragments a characteristic isotopic pattern that further aids in their identification.

Table 2: Predicted m/z values for (2,3-dihydro-1H-inden-4-yl)boronic acid in HRMS

IonFormulaCalculated m/z (for ¹¹B)Technique
[M+H]⁺C₉H₁₂¹¹BO₂⁺163.0925ESI⁺
[M-H]⁻C₉H₁₀¹¹BO₂⁻161.0783ESI⁻
[M+Na]⁺C₉H₁₁¹¹BNaO₂⁺185.0744ESI⁺
[Boroxine+H]⁺C₂₇H₂₈¹¹B₃O₃⁺433.2328ESI⁺

X-ray Crystallography for Solid-State Structure Determination of Complexes and Derivatives

While no crystal structure for (2,3-dihydro-1H-inden-4-yl)boronic acid itself is publicly available, X-ray crystallography remains the definitive method for determining the solid-state structure of molecules. Based on studies of other arylboronic acids, such as phenylboronic acid, it is expected that (2,3-dihydro-1H-inden-4-yl)boronic acid would crystallize as a hydrogen-bonded dimer. wiley-vch.de In this arrangement, two molecules are linked through a pair of O-H···O hydrogen bonds between their boronic acid groups, forming a stable eight-membered ring. wiley-vch.de

X-ray crystallography of derivatives, particularly boronate esters formed with diols (e.g., pinacol (B44631) or catechol), would provide unequivocal proof of the compound's connectivity. The resulting crystal structure would precisely define all bond lengths, bond angles, and torsion angles, offering a detailed view of the molecule's three-dimensional geometry, including the planarity of the aromatic ring and the conformation of the five-membered aliphatic ring.

Other Spectroscopic Techniques for Advanced Characterization (e.g., FT-IR, UV-Vis)

Further characterization is achieved using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

FT-IR Spectroscopy : The FT-IR spectrum provides information about the functional groups present in the molecule. For (2,3-dihydro-1H-inden-4-yl)boronic acid, the spectrum would be characterized by several key absorption bands. A very broad and strong band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. Strong absorptions around 1330-1380 cm⁻¹ are characteristic of the B-O stretching vibration, while the B-C stretch appears near 1000-1090 cm⁻¹. researchgate.netresearchgate.net Aliphatic C-H stretching from the indane moiety would be observed just below 3000 cm⁻¹, with aromatic C-H stretching appearing just above 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for (2,3-dihydro-1H-inden-4-yl)boronic acid

Wavenumber (cm⁻¹)Vibration Type
3200-3600 (broad)O-H stretch (hydrogen-bonded)
>3000Aromatic C-H stretch
<3000Aliphatic C-H stretch
~1600, 1480Aromatic C=C stretch
1330-1380B-O stretch
1000-1090B-C stretch

UV-Vis Spectroscopy : The electronic absorption spectrum of (2,3-dihydro-1H-inden-4-yl)boronic acid in a solvent like methanol (B129727) or ethanol (B145695) is expected to be dominated by the π→π* transitions of the substituted benzene ring. semanticscholar.orgresearchgate.net The spectrum would likely resemble that of indane, with absorption maxima (λ_max) appearing in the ultraviolet region, typically below 280 nm. The boronic acid group itself is not a strong chromophore but can subtly influence the electronic transitions of the aromatic system to which it is attached.

Computational and Theoretical Investigations of 2,3 Dihydro 1h Inden 4 Yl Boronic Acid Chemistry

Quantum Mechanical (QM) Studies on Reactivity and Selectivity in Boron-Mediated Reactions

Quantum mechanical calculations are a cornerstone for understanding the intrinsic reactivity and selectivity of organoboron compounds, including (2,3-dihydro-1H-inden-4-yl)boronic acid. These methods can elucidate the electronic structure and energy of molecules, providing a basis for predicting their behavior in chemical reactions.

In the context of boron-mediated reactions, such as the Suzuki-Miyaura cross-coupling, QM studies would focus on several key aspects. For instance, calculations could determine the partial atomic charges on the boron atom and the ipso-carbon of the indanyl ring. This information is crucial for assessing the nucleophilicity of the boronic acid, a key factor in the transmetalation step of many cross-coupling reactions.

Furthermore, QM methods can model the transition states of reaction pathways, allowing for the calculation of activation energies. By comparing the activation energies for different potential reaction pathways, researchers can predict the most likely mechanism and the factors that control selectivity. For (2,3-dihydro-1H-inden-4-yl)boronic acid, this could involve assessing the regioselectivity of coupling reactions or the diastereoselectivity in reactions involving chiral centers. While specific data for this compound is absent, general QM studies on phenylboronic acid highlight the importance of the electronic nature of the substituents on the aryl ring in modulating reactivity. nih.gov

Density Functional Theory (DFT) for Reaction Mechanism Elucidation in Catalytic Cycles

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the mechanisms of catalytic reactions involving organometallic species. For catalytic cycles involving derivatives of (2,3-dihydro-1H-inden-4-yl)boronic acid, DFT would be instrumental in mapping out the entire reaction pathway.

A typical DFT study of a catalytic cycle, for example, a palladium-catalyzed Suzuki-Miyaura reaction, would involve the computational modeling of each elementary step: oxidative addition, transmetalation, and reductive elimination.

Energetic Profiles of Key Elementary Steps and Transition State Analysis

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete energetic profile of the catalytic cycle can be constructed. This profile reveals the rate-determining step of the reaction, which is the step with the highest activation energy barrier. For the Suzuki-Miyaura reaction, the transmetalation step is often found to be rate-limiting, and DFT calculations could predict how the structure of (2,3-dihydro-1H-inden-4-yl)boronic acid influences the energy of this transition state.

Transition state analysis provides detailed geometric information about the structure at the peak of the energy barrier. This includes bond lengths and angles of the interacting molecules, offering a snapshot of the bond-forming and bond-breaking processes. For instance, in the transmetalation step, DFT would model the transfer of the 2,3-dihydro-1H-inden-4-yl group from the boron atom to the palladium center.

A hypothetical energetic profile for a key step, such as transmetalation, could be represented in a data table, although experimentally verified values for this specific compound are not available.

Hypothetical Energetic Data for a Transmetalation Step

Species Description Relative Gibbs Free Energy (kcal/mol)
Reactants Pd-complex + (2,3-dihydro-1H-inden-4-yl)boronic acid 0.0
Pre-coordination complex Adduct of reactants -5.2
Transition State (TS) Structure for aryl transfer +18.5

Note: The values in this table are hypothetical and for illustrative purposes only.

Ligand-Substrate Interactions and Catalyst Stability

DFT calculations are also invaluable for understanding the interactions between the catalyst's ligands and the substrates. The steric and electronic properties of the ligands on the metal center (e.g., phosphine (B1218219) ligands on palladium) play a critical role in the efficiency and selectivity of the catalytic reaction. DFT can quantify these interactions, such as steric repulsion or attractive non-covalent interactions, between the ligands and the (2,3-dihydro-1H-inden-4-yl)boronic acid substrate.

Modeling of Stereocontrol Mechanisms in Olefin Polymerization Catalyzed by Derived Systems

While there is no direct literature on the use of catalysts derived from (2,3-dihydro-1H-inden-4-yl)boronic acid for olefin polymerization, we can speculate on how computational modeling would be applied in this context. If this boronic acid were used as a precursor to synthesize a ligand for a transition metal catalyst (e.g., a zirconocene (B1252598) or a late-transition metal complex), computational modeling would be essential for understanding the mechanism of stereocontrol during polymerization.

The stereochemistry of the resulting polymer (e.g., isotactic, syndiotactic, or atactic polypropylene) is determined by the facial selectivity of olefin insertion into the metal-polymer bond. DFT and molecular mechanics (MM) models can be used to calculate the energies of the transition states for the insertion of the olefin with different orientations relative to the catalyst and the growing polymer chain.

By comparing the energies of these diastereomeric transition states, the model can predict the stereochemical outcome of the polymerization. The structure of the ligand, in this hypothetical case derived from (2,3-dihydro-1H-inden-4-yl)boronic acid, would be a key determinant of these energy differences due to its specific steric and electronic profile.

Investigation of Electronic and Steric Effects on Boronic Acid Reactivity and Functionalization

The reactivity of (2,3-dihydro-1H-inden-4-yl)boronic acid in various chemical transformations is governed by a combination of electronic and steric effects. Computational methods provide a powerful means to dissect and quantify these contributions.

Electronic Effects: The fused five-membered ring in the indane system can influence the electronic properties of the aromatic ring to which the boronic acid group is attached. DFT calculations can quantify this effect by calculating parameters such as the Hammett constant or by analyzing the molecular orbitals. For example, the electron-donating or electron-withdrawing nature of the dihydroindenyl group will impact the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon, which in turn affects the rate of reactions like the Suzuki-Miyaura coupling.

Steric Effects: The non-planar, three-dimensional structure of the 2,3-dihydro-1H-indenyl group introduces specific steric constraints. Computational modeling can be used to generate steric maps or to calculate steric parameters that quantify the bulkiness of this group. This steric hindrance can influence the approach of reagents to the boron center or to the metal center in catalytic reactions, thereby affecting reaction rates and selectivities. For instance, in a coupling reaction, significant steric hindrance could disfavor the formation of certain intermediates or transition states.

Table of Compound Names

Compound Name
(2,3-dihydro-1H-inden-4-yl)boronic acid
Phenylboronic acid
Palladium
Zirconocene

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes to Substituted (2,3-dihydro-1H-inden-4-yl)boronic Acid Analogues

The synthesis of (2,3-dihydro-1H-inden-4-yl)boronic acid analogues with diverse substitution patterns is a crucial area for future research. The development of more efficient and versatile synthetic routes will enable the creation of a library of compounds with tailored electronic and steric properties. Current methods for the synthesis of arylboronic acids, such as the Suzuki-Miyaura cross-coupling reaction, can be adapted and optimized for the indane scaffold. nih.govnih.gov

Future research should focus on the development of novel synthetic strategies that offer improved yields, greater functional group tolerance, and enhanced regioselectivity. The application of modern synthetic techniques, such as C-H activation and flow chemistry, could provide more direct and sustainable routes to these valuable compounds. nih.gov The following table outlines potential synthetic methods for the preparation of substituted (2,3-dihydro-1H-inden-4-yl)boronic acid analogues.

Synthetic MethodDescriptionPotential Advantages
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a borylating agent with a halogenated indane derivative.Well-established, good functional group tolerance.
C-H Borylation Direct borylation of the indane ring via transition-metal-catalyzed C-H activation.Atom-economical, avoids pre-functionalization.
Grignard/Organolithium Chemistry Reaction of an indanyl-Grignard or -organolithium reagent with a borate (B1201080) ester.Access to a wide range of substitution patterns.
Flow Chemistry Continuous synthesis using microreactors for improved control and scalability.Enhanced safety, higher yields, and purity.

Exploration of New Cross-Coupling Methodologies Beyond Palladium Catalysis

While palladium catalysis is a cornerstone of modern organic synthesis, the exploration of alternative metal catalysts for cross-coupling reactions involving (2,3-dihydro-1H-inden-4-yl)boronic acid is a promising avenue for research. Catalysts based on more abundant and less expensive metals, such as nickel and copper, offer the potential for more sustainable and cost-effective synthetic processes. youtube.com

Future investigations should aim to develop robust and efficient cross-coupling protocols using these alternative catalysts. Research into the reaction mechanisms and the development of novel ligands will be essential for achieving high catalytic activity and selectivity. The table below compares palladium-based catalysis with potential alternative systems.

Catalytic SystemMetalKey FeaturesResearch Focus
Palladium-based PdHigh efficiency, broad substrate scope.Development of more active and stable catalysts.
Nickel-based NiLower cost, unique reactivity.Ligand design for improved performance.
Copper-based CuAbundant, promotes C-N and C-O bond formation.Expansion of substrate scope for C-C coupling.
Iron-based FeVery low cost, environmentally benign.Overcoming challenges with catalyst stability.

Design and Synthesis of Advanced Polymerization Catalysts with Tailored Properties

The indane scaffold present in (2,3-dihydro-1H-inden-4-yl)boronic acid is structurally related to the indenyl ligands that are widely used in metallocene and post-metallocene polymerization catalysts. This structural similarity suggests that derivatives of (2,3-dihydro-1H-inden-4-yl)boronic acid could serve as precursors for a new generation of advanced polymerization catalysts.

Future research in this area should focus on the synthesis of novel indane-based ligands and their corresponding metal complexes. The electronic and steric properties of these catalysts could be fine-tuned by modifying the substitution pattern on the indane ring, leading to polymers with tailored microstructures and properties. The boronic acid functionality could also be exploited for post-polymerization modification, allowing for the introduction of new functionalities along the polymer chain. mdpi.com

Integration of (2,3-dihydro-1H-inden-4-yl)boronic Acid Derivatives in Supramolecular Chemistry and Advanced Materials Science

The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make them attractive building blocks for supramolecular chemistry and materials science. mdpi.com The integration of (2,3-dihydro-1H-inden-4-yl)boronic acid derivatives into larger molecular architectures could lead to the development of novel sensors, responsive materials, and drug delivery systems.

Future research should explore the synthesis of multivalent ligands and self-assembling systems based on the (2,3-dihydro-1H-inden-4-yl)boronic acid scaffold. The rigid indane framework can provide a pre-organized platform for the construction of complex supramolecular structures. The development of new materials with tunable properties, such as stimuli-responsive gels and polymers, is a particularly promising area of investigation.

Leveraging Computational Chemistry for Predictive Design and Optimization of Boronic Acid Reactivity and Derived Catalysts

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of chemical systems. biorxiv.orgdntb.gov.uaresearchgate.netmdpi.comnih.gov The application of theoretical methods to the study of (2,3-dihydro-1H-inden-4-yl)boronic acid and its derivatives can provide valuable insights into their reactivity, electronic structure, and potential applications.

Future research should employ a range of computational techniques, from density functional theory (DFT) to molecular dynamics (MD) simulations, to model the properties of these compounds. These studies can aid in the design of more efficient synthetic routes, the prediction of catalytic activity, and the rational design of new materials with desired functionalities. The following table highlights key areas where computational chemistry can be applied.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT) Reaction mechanisms, electronic structure.Transition state energies, reaction barriers, orbital energies.
Molecular Dynamics (MD) Conformational analysis, solvation effects.Preferred conformations, binding affinities, diffusion coefficients.
Quantitative Structure-Activity Relationship (QSAR) Catalyst and drug design.Correlation of molecular structure with chemical or biological activity.
Virtual Screening Materials discovery.Identification of promising candidates for specific applications.

Q & A

Q. What are the standard synthetic protocols for preparing (2,3-dihydro-1H-inden-4-yl)boronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically employs Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Substrate Preparation : Use (2,3-dihydro-1H-inden-4-yl)boronic acid as a nucleophilic partner with aryl/heteroaryl halides.
  • Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of THF/H₂O or DMF/H₂O.
  • Base Optimization : K₂CO₃ or NaHCO₃ for neutral pH; Cs₂CO₃ for electron-deficient substrates.
  • Temperature : 80–100°C under inert atmosphere.

Yield improvements rely on reducing protodeboronation (common in electron-rich boronic acids) via low-temperature or microwave-assisted protocols. For example, highlights analogous indenylboronic acids in Pd-catalyzed coupling to synthesize ansa-metallocenes .

Q. How is (2,3-dihydro-1H-inden-4-yl)boronic acid characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography : Resolve molecular geometry using SHELXL/SHELXTL software for small-molecule refinement .
  • NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for trigonal boronic acid; δ ~10 ppm for tetrahedral boronate esters). Monitor pH-dependent shifts (e.g., boronic acid → boronate conversion) using ¹H and ¹¹B NMR () .
  • Mass Spectrometry : MALDI-MS with derivatization (e.g., diol esterification) to avoid boroxine formation (Figure 2 in ) .

Q. What are the primary applications of this boronic acid in medicinal chemistry?

Methodological Answer:

  • Proteasome Inhibition : Boronic acids mimic peptide substrates, forming reversible tetrahedral adducts with catalytic threonine residues. Compare to bortezomib () .
  • Glycoprotein Interaction Studies : Immobilize on carboxymethyl dextran surfaces (SPR spectroscopy) to study binding kinetics with glycoproteins (e.g., RNase B), noting buffer-dependent selectivity () .
  • Anticancer Scaffolds : Incorporate into arylidene heterocycles for glioblastoma cytotoxicity assays () .

Advanced Research Questions

Q. How do secondary interactions complicate the analysis of boronic acid-glycoprotein binding, and how can experimental design mitigate this?

Methodological Answer: Non-specific interactions (e.g., hydrophobic/hydrogen bonding) may skew SPR data. Mitigation strategies include:

  • Buffer Screening : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce electrostatic interference.
  • Competitive Elution : Apply sorbitol or fructose to displace specific boronate-diol complexes () .
  • Control Surfaces : Deploy carboxylate-modified dextran without boronic acid to subtract background noise.

Q. How can researchers optimize the stability of boronic acid-containing hydrogels for biomedical applications?

Methodological Answer:

  • Dynamic Crosslinking : Use diols (e.g., cellulose derivatives) to form reversible boronic esters. Monitor equilibrium via ¹¹B NMR () .
  • pH Modulation : Adjust to physiological pH (7.4) to balance ester stability and biocompatibility.
  • Thermal Stability Testing : Conduct TGA to identify decomposition thresholds (e.g., >250°C for pyrene-based analogs; ) .

Q. What computational strategies predict the binding kinetics of (2,3-dihydro-1H-inden-4-yl)boronic acid with diol-containing biomolecules?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate kon/koff rates using AMBER or GROMACS. Parameterize boron-diol interactions via QM/MM.
  • Free Energy Perturbation (FEP) : Calculate ΔG for boronate ester formation. Validate with stopped-flow fluorescence (e.g., kon ~10³ M⁻¹s⁻¹ for fructose; ) .
  • pKa Prediction : Use linear free-energy relationships (LFER) from ¹H NMR shifts (δ = -0.208[pKa] + 9.7969; ) .

Q. How do structural modifications of the indene backbone affect proteasome inhibition efficacy?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity at boron.
  • Steric Hindrance : Compare 2-methyl vs. 2-phenyl analogs in enzymatic assays (IC₅₀).
  • Bioisosterism : Replace indene with cyclopentathiophene () .
  • In Vivo PK : Assess logP (clogP ~2.5–3.5) and metabolic stability via liver microsomes () .

Q. What contradictions exist in the literature regarding boronic acid reactivity, and how should they be resolved?

Methodological Answer:

  • Protodeboronation Rates : Discrepancies in aqueous vs. anhydrous conditions. Reconcile via ¹¹B NMR kinetics ( vs. 7) .
  • Oxidation Stability : Conflicting reports on ROS susceptibility. Use ARS affinity assays to rank diol-boronic acid equilibria () .
  • Glycoprotein Selectivity : Buffer-dependent artifacts () vs. thermodynamic affinity (). Resolve via orthogonal techniques (e.g., ITC + SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.